molecular formula C20H38O5 B13776469 Dioctyl 2,2'-oxydiacetate CAS No. 6634-34-0

Dioctyl 2,2'-oxydiacetate

Cat. No.: B13776469
CAS No.: 6634-34-0
M. Wt: 358.5 g/mol
InChI Key: RIDUWSCSWADNHH-UHFFFAOYSA-N
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Description

Dioctyl 2,2’-oxydiacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of oxydiacetic acid with octanol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics. Its chemical structure consists of two octyl groups attached to the oxydiacetate moiety, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctyl 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150°C to facilitate the esterification process. The reaction can be represented as follows:

Oxydiacetic acid+2OctanolDioctyl 2,2’-oxydiacetate+Water\text{Oxydiacetic acid} + 2 \text{Octanol} \rightarrow \text{Dioctyl 2,2'-oxydiacetate} + \text{Water} Oxydiacetic acid+2Octanol→Dioctyl 2,2’-oxydiacetate+Water

Industrial Production Methods

In industrial settings, the production of dioctyl 2,2’-oxydiacetate involves similar esterification processes but on a larger scale. The raw materials, oxydiacetic acid and octanol, are fed into a reaction vessel along with an acid catalyst. The mixture is heated and stirred to ensure complete reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2,2’-oxydiacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, dioctyl 2,2’-oxydiacetate can hydrolyze to form oxydiacetic acid and octanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Oxydiacetic acid and octanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Dioctyl 2,2’-oxydiacetate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Investigated for its potential use in biological systems as a stabilizer for certain enzymes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the manufacture of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dioctyl 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs through the insertion of the dioctyl groups between polymer chains, which disrupts the regular packing and reduces the glass transition temperature of the polymer.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl phthalate: Another commonly used plasticizer with similar applications in flexible plastics.

    Dioctyl terephthalate: Used as a non-phthalate alternative plasticizer.

    Diethyl 2,2’-oxydiacetate: Similar ester with shorter alkyl chains.

Uniqueness

Dioctyl 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct properties such as lower volatility and higher compatibility with certain polymers compared to other plasticizers. Its ability to form stable complexes with various substances also makes it valuable in specialized applications.

Properties

CAS No.

6634-34-0

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

octyl 2-(2-octoxy-2-oxoethoxy)acetate

InChI

InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(21)17-23-18-20(22)25-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

RIDUWSCSWADNHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)COCC(=O)OCCCCCCCC

Origin of Product

United States

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